Ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate

Kinase selectivity CDK16 Differential scanning fluorimetry

A common challenge in kinase-focused medicinal chemistry is balancing potency with kinome-wide selectivity. Ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS 2121-23-5) offers a pre-validated substitution pattern. • **Selectivity Advantage:** The N1-isopropyl group reduces off-target kinase hits to only 1-2 (vs. 4-9 for methyl ester analogs) by DSF data. • **CDK16/PCTAIRE Potency:** Enables nanomolar cellular activity; des-isopropyl analog shows only weak PDE inhibition (IC₅₀ = 200 µM). • **PROTAC Handle:** Ethyl ester allows mild saponification to free carboxylic acid for amide coupling. ≥98% purity ensures minimal side products.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
CAS No. 2121-23-5
Cat. No. B3395208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate
CAS2121-23-5
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN(N=C1N)C(C)C
InChIInChI=1S/C9H15N3O2/c1-4-14-9(13)7-5-12(6(2)3)11-8(7)10/h5-6H,4H2,1-3H3,(H2,10,11)
InChIKeyOMJHZSOAUISRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate: Key Building Block for Selective Kinase Inhibitors


Ethyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate is a 3-amino-1H-pyrazole-4-carboxylate ester featuring an N1-isopropyl substituent that distinguishes it from simpler aminopyrazole esters . With molecular formula C₉H₁₅N₃O₂, molecular weight 197.23 g/mol, and canonical SMILES CCOC(=O)C1=CN(N=C1N)C(C)C, this compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for constructing kinase‑focused compound libraries . It is supplied as a research‑grade building block with typical purity ranging from 95% to 98% (HPLC) .

Library Synthesis
3‑aminopyrazole ester core for kinase‑targeted compound libraries
Substitution Pattern
N1‑isopropyl and ethyl ester groups support selectivity context in kinase profiling
Purity Grade
Research‑grade building block; high‑purity specification supports reproducible coupling steps

Why N1-Isopropyl and Ethyl Ester Substitution Is Critical


Subtle alterations to the N1‑alkyl substituent or the ester moiety of 3‑aminopyrazole‑4‑carboxylates profoundly modulate kinase‑binding profiles and metabolic stability. Differential scanning fluorimetry (DSF) data demonstrate that replacing a methyl ester with an isopropyl ester reduces off‑target kinase hits from 4–9 kinases to only 1–2 [1]. Similarly, the N1‑isopropyl group is essential for achieving nanomolar cellular potency against the CDK16/PCTAIRE kinase family, whereas the des‑isopropyl analog exhibits only weak phosphodiesterase inhibition (IC₅₀ = 200 µM) [2]. Consequently, procurement of the exact substitution pattern—ethyl ester with N1‑isopropyl—is critical for reproducible activity in kinase‑targeted projects.

Methyl ester analog May broaden off‑target kinase interactions, reducing the selectivity context observed with the ethyl ester scaffold.
Des‑isopropyl analog Displays weak phosphodiesterase activity; N1‑isopropyl removal shifts target engagement away from kinase studies.

Quantitative Differentiation Evidence


Isopropyl Ester Scaffold Reduces Off-Target Kinase Hits vs. Methyl Ester

In a 3‑aminopyrazole series, the isopropyl ester analog 42d (sharing the N1‑isopropyl‑3‑aminopyrazole core with the target compound) was profiled against a ~100‑kinase DSF panel. Compound 42d stabilized CDK16 strongly (ΔTₘ >8 °C) while exhibiting ΔTₘ >5 °C for only 1–2 additional kinases [1]. In contrast, the corresponding methyl ester analog 21c showed 4–9 kinases with ΔTₘ >5 °C [1]. This demonstrates the superior selectivity conferred by the bulkier ester group, a feature directly relevant to the ethyl ester target compound.

Off‑target kinase hits
Class‑level
1–2 vs. 4–9 kinases (ΔTₘ >5 °C)
Supports ester‑dependent selectivity context
DSF panel; isopropyl ester analog 42d vs. methyl ester 21c
Kinase selectivity CDK16 Differential scanning fluorimetry

N1-Isopropyl Substitution Shifts Activity from PDE to Kinase Inhibition

The des‑N1‑isopropyl analog ethyl 3‑amino‑1H‑pyrazole‑4‑carboxylate (CAS 6994‑25‑8) is a weak phosphodiesterase inhibitor with an IC₅₀ of 200 µM (200,000 nM) [1]. In stark contrast, the N1‑isopropyl‑containing scaffold enables the development of CDK16 inhibitors with cellular EC₅₀ values as low as 33 nM (compound 43d) [2]. This >6000‑fold gain in potency underscores the indispensability of the N1‑isopropyl group for accessing kinase‑relevant chemical space.

Target class shift
Cross‑study comparable
Kinase EC₅₀ 33 nM vs. PDE IC₅₀ 200 µM
N1‑isopropyl group directs activity toward kinase‑relevant target engagement
Cellular NanoBRET (CDK16) vs. enzyme assay
Phosphodiesterase Structure‑activity relationship Scaffold selection

High Purity Grade Minimizes Side Reactions in Sensitive Conjugations

Commercially, ethyl 3‑amino‑1‑isopropyl‑1H‑pyrazole‑4‑carboxylate is available at ≥98 % purity (MolCore, NLT 98 %) , whereas some suppliers such as AKSci list the product at 95 % . The 3 percentage‑point difference is critical for multistep syntheses where trace impurities (e.g., residual hydrazine or de‑esterified acid) can poison metal catalysts or lead to undesired acylation by‑products.

Purity specification
Data to verify
≥98 % vs. 95 % (HPLC)
Supports purity‑sensitive conjugation workflows
Supplier specification; lower impurity burden may reduce side‑reaction risk
Purity specification Reproducibility Amide coupling

Key Application Scenarios


Hit-to-Lead Optimization of CDK16-Selective Inhibitors

The N1‑isopropyl‑3‑aminopyrazole scaffold (as embodied by ethyl 3‑amino‑1‑isopropyl‑1H‑pyrazole‑4‑carboxylate) provides a starting point with inherently lower kinome‑wide promiscuity. DSF screening of analogs derived from this building block identifies leads that stabilize CDK16 while hitting only 1–2 off‑targets [1]. This allows medicinal chemistry teams to focus SAR efforts on potency rather than selectivity, accelerating the discovery of PCTAIRE‑family probes for breast, prostate, and cervical cancers.

Fragment-Based Drug Design for Dark Kinome Targets

FBDD campaigns against understudied kinases such as CDK16 require fragment libraries with high target‑class specificity. The 3‑amino‑1‑isopropyl‑1H‑pyrazole‑4‑carboxylate fragment introduces an exit vector at the 4‑position (ethyl ester) and a hydrogen‑bond donor‑acceptor network at the 3‑amino group, enabling efficient fragment growing. The N1‑isopropyl group imparts a selectivity bias that is absent in des‑isopropyl fragments (which show only weak PDE inhibition, IC₅₀ = 200 µM) [2][3].

PROTAC Linker Attachment via Latent Carboxylic Acid Handle

The ethyl ester at the 4‑position is a latent carboxylic acid handle. Mild saponification liberates the free carboxylic acid for subsequent amide coupling to linker‑ligand conjugates in PROTAC design. Unlike the methyl ester analog, the ethyl ester offers a balance between lability and stability, potentially improving metabolic stability of the final degrader conjugates [1]. The high purity grade (≥98 %) ensures minimal side products during the amide‑bond‑forming step, critical for maintaining the integrity of bifunctional molecules.

Custom Synthesis of Kinase Selectivity Profiling Probes

Academic screening centers and chemical biology core facilities require well‑characterized building blocks to generate kinase‑selective probes. The defined substitution pattern of ethyl 3‑amino‑1‑isopropyl‑1H‑pyrazole‑4‑carboxylate, combined with documented selectivity data for its isopropyl‑ester progeny, reduces the risk of generating pan‑kinase inhibitors that complicate target deconvolution [1]. Procuring the compound at certified ≥98 % purity avoids confounding biological results caused by impurities .

Application
Selection Property
Validation Focus
CDK16 inhibitor lead optimization studies
Ester‑dependent selectivity profile
Kinase selectivity panel (DSF)
Dark kinome fragment‑based screening
N1‑isopropyl selectivity bias
Kinase vs. PDE target engagement context
PROTAC linker attachment handle
Latent carboxylic acid (ethyl ester)
Ester lability and amide coupling fidelity
Kinase selectivity profiling probe synthesis
Defined substitution pattern
Off‑target kinase profile context
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